2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
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Description
2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Therapy
One of the significant areas of research related to compounds structurally similar to 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride is in cancer therapy. For instance, FTY720, a compound with a somewhat similar chemical backbone, shows preclinical antitumor efficacy in several cancer models. Its mechanism of action involves sphingosine-1-phosphate receptors and indicates the potential for S1PR-independent mechanisms, highlighting the complexity of interactions and the potential for structurally similar compounds in cancer treatment Li Zhang et al., 2013.
Analytical Chemistry and Biomarker Identification
In analytical chemistry, compounds structurally related to this compound are used as markers or analytical targets in the study of carcinogens and their metabolites. For example, the heterocyclic aromatic amine PhIP, and its metabolites, are studied for their carcinogenic effects, showcasing the importance of analytical methods in identifying and quantifying such compounds in biological matrices S. F. Teunissen et al., 2010.
Dermatological Applications
Hydroxy acids, which share functional group similarities with the compound , are widely used in dermatological applications. They play significant roles in cosmetic formulations and therapeutic agents for treating conditions like photoaging, acne, and pigmentation disorders. This research area emphasizes the utility of chemical functionalities present in this compound for skin health and care A. Kornhauser et al., 2010.
Properties
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-13(10-11-4-2-1-3-5-11)14(18)16-8-6-12(17)7-9-16;/h1-5,12-13,17H,6-10,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGZDLSERZREQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(CC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.